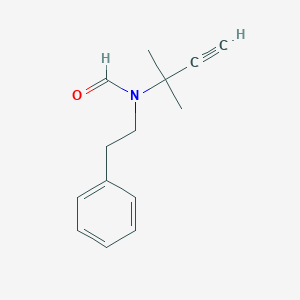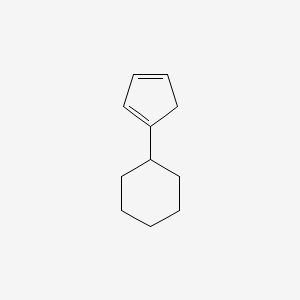
(Cyclopenta-1,3-dien-1-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexylcyclopenta-1,3-diene is a conjugated diene, which means it contains two double bonds separated by a single bond. This structural feature imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis. Conjugated dienes are known for their stability and reactivity, which are influenced by the delocalization of electrons across the double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-cyclohexylcyclopenta-1,3-diene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reductive coupling of alkynes using nickel catalysts has been shown to be an effective method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it a preferred choice for synthesizing complex dienes.
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexylcyclopenta-1,3-diene may involve large-scale catalytic processes. The use of transition metal catalysts, such as nickel or palladium, can facilitate the efficient coupling of alkyne precursors to form the desired diene. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclohexylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, such as hydrogen halides, to form addition products.
Oxidation and Reduction: The diene can be oxidized to form epoxides or other oxygenated products. Reduction reactions can convert the diene to alkanes or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Electrophilic Addition: Hydrogen halides (e.g., HBr) are commonly used electrophiles.
Oxidation: Oxidizing agents such as peroxides or osmium tetroxide can be used to oxidize the diene.
Reduction: Reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium) can be used for reduction reactions.
Major Products Formed
Electrophilic Addition: The major products are typically halogenated alkenes or alkanes, depending on the reaction conditions.
Oxidation: Epoxides or diols are common oxidation products.
Reduction: Alkanes or partially reduced alkenes are typical reduction products.
Aplicaciones Científicas De Investigación
1-cyclohexylcyclopenta-1,3-diene has several applications in scientific research:
Organic Synthesis: The compound serves as a valuable building block for synthesizing more complex molecules.
Material Science: Conjugated dienes are used in the production of polymers and other materials with unique electronic properties.
Pharmaceutical Research: The compound can be used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Mecanismo De Acción
The mechanism of action of 1-cyclohexylcyclopenta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The delocalized electrons in the diene system can interact with electrophiles, nucleophiles, or radicals, leading to the formation of new chemical bonds. The specific pathways and intermediates depend on the nature of the reagents and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene used in the production of natural rubber and other polymers.
Cyclohex-2-enone: A conjugated enone with both a double bond and a carbonyl group.
Uniqueness of 1-cyclohexylcyclopenta-1,3-diene
1-cyclohexylcyclopenta-1,3-diene is unique due to its specific structural features, including the cyclohexyl group and the cyclopentadiene ring. These features impart distinct reactivity and stability to the compound, making it suitable for specialized applications in organic synthesis and material science.
Propiedades
Número CAS |
52274-31-4 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
cyclopenta-1,3-dien-1-ylcyclohexane |
InChI |
InChI=1S/C11H16/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8,10H,1-3,6-7,9H2 |
Clave InChI |
AQHXALDLCNTRII-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
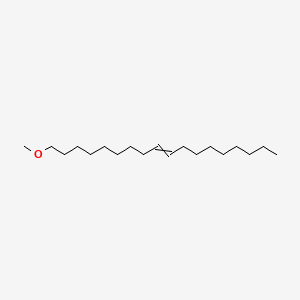
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)


![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)

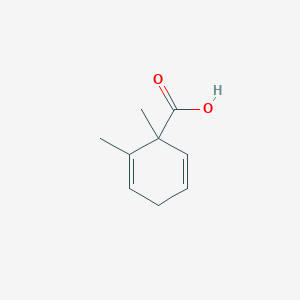
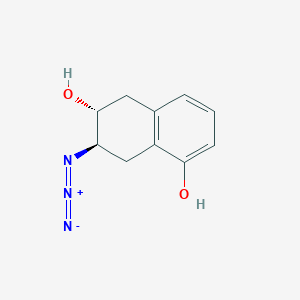

![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
